5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde is a complex organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its structure, which includes three furan rings connected by carbon-carbon bonds, with an aldehyde group attached to one of the furan rings. The compound’s unique structure imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide can yield intermediate compounds, which can then be further reacted to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Furan-2-methanol derivatives.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers .
Mechanism of Action
The mechanism of action of 5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde involves its interaction with various molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the furan rings can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biological pathways, contributing to the compound’s observed effects .
Comparison with Similar Compounds
Furan-2-carboxaldehyde: A simpler analog with one furan ring and an aldehyde group.
5-(1H-pyrazol-4-yl)furan-2-carbaldehyde: Contains a pyrazole ring in addition to the furan ring.
5,5’-(furan-2,5-diyl)bis(thiophene-2-carbaldehyde): Features thiophene rings in place of some furan rings .
Uniqueness: 5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde is unique due to its three interconnected furan rings, which impart distinct electronic and steric properties. This structural complexity can lead to unique reactivity and interactions compared to simpler furan derivatives .
Properties
CAS No. |
174415-54-4 |
---|---|
Molecular Formula |
C13H8O4 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde |
InChI |
InChI=1S/C13H8O4/c14-8-9-3-4-12(16-9)13-6-5-11(17-13)10-2-1-7-15-10/h1-8H |
InChI Key |
HLLCZMFWUKEZOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)C3=CC=C(O3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.